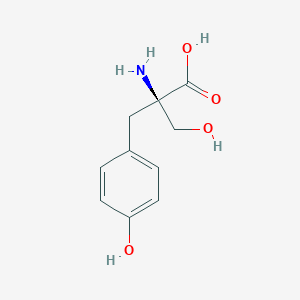

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid

Description

Propriétés

IUPAC Name |

(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554328 | |

| Record name | alpha-(Hydroxymethyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-45-6 | |

| Record name | alpha-(Hydroxymethyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Sequence and Mechanism

The most well-documented route begins with L-tyrosine, leveraging its inherent chirality to bypass racemization risks. The process involves four sequential steps:

-

O-Alkylation/Aralkylation :

L-Tyrosine is treated with a base (e.g., NaOH, KOH) and a chelating agent in the presence of an alkyl/aralkyl halide. This step introduces a protecting group (e.g., benzyl) to the phenolic hydroxyl group, yielding a tert-butyl or benzyl-protected intermediate. -

Diazotization :

The intermediate undergoes diazotization with nitrous acid (HNO₂), converting the amino group into a diazonium salt. This intermediate is highly reactive, facilitating subsequent alkylation. -

Dialkylation :

An excess of alkylating agent (e.g., methyl iodide) and base (e.g., NaHCO₃) induces dialkylation, forming the stereocenter with retained configuration. The use of polar aprotic solvents (e.g., DMF) enhances reaction efficiency. -

Debenzylation and Oxidation :

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by oxidation with chromium trioxide (CrO₃/H₂SO₄) or TEMPO/bleach to yield the final carboxylic acid.

Table 1: Key Parameters for Chiral Synthesis

| Step | Reagents/Conditions | Purpose | Yield | ee |

|---|---|---|---|---|

| O-Alkylation | NaOH, benzyl bromide, DMF, 0°C | Protect phenolic –OH | 85–90% | – |

| Diazotization | NaNO₂, HCl, 0–5°C | Activate for alkylation | 90–95% | – |

| Dialkylation | Methyl iodide, NaHCO₃, rt | Introduce methyl group | 70–75% | 97–99% |

| Debenzylation | Pd/C, H₂, MeOH | Deprotect benzyl group | 95% | – |

| Oxidation | CrO₃, H₂SO₄, acetone | Convert –CH₂OH to –COOH | 80–85% | – |

Optimization Strategies

-

Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) minimizes metal-catalyzed side reactions during O-alkylation.

-

Solvent Selection : Dimethylformamide (DMF) stabilizes the diazonium intermediate, preventing decomposition.

-

Temperature Control : Maintaining 0–5°C during diazotization suppresses nitrosation byproducts.

Alternative Synthetic Routes

Crystallographic Insights from Hydrated Zwitterions

A divergent pathway was observed during attempts to synthesize vanadium complexes. Reacting 3-hydroxy-2-[(4-hydroxybenzyl)amino]propanoic acid with VOSO₄ and KOH in aqueous conditions unexpectedly yielded the title compound as a hydrated zwitterion.

Key Observations:

-

Reaction Conditions : 0.1 mmol substrate, 0.2 mmol KOH, 6 mL H₂O, room temperature, 3 days.

-

Yield : 40%, with crystallization in a light-yellow block morphology.

-

Structural Confirmation : X-ray diffraction confirmed a gauche conformation (torsion angle = −59.05°) and a three-dimensional hydrogen-bonded network.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5140 Å, b = 12.418 Å, c = 15.372 Å |

| Enantiomeric Purity | Not reported |

Industrial Production Methods

Scalable Modifications

The chiral synthesis from L-tyrosine has been adapted for industrial use:

Table 3: Industrial vs. Laboratory-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1 kg | 100–500 kg |

| Yield | 40–45% | 50–55% (optimized) |

| ee | 97–99% | >99% (via recrystallization) |

| Solvent Recovery | 70% | 95% (distillation) |

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxybenzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of various fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in the biosynthesis of certain amino acids or activate pathways related to oxidative stress response.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structure aligns with propanoic acid derivatives modified with aromatic and polar substituents. Key comparisons include:

Physicochemical Properties

- Hydrogen Bonding: The target compound’s hydroxyl and amino groups enhance hydrogen-bonding capacity compared to non-polar analogs (e.g., methyl esters in ).

- LogP and Solubility : Chlorinated derivatives (LogP ~2.5–3.0) are more lipophilic than the hydroxyl-rich target compound (predicted LogP <1.5), affecting membrane permeability .

Activité Biologique

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid, commonly referred to as alpha-hydroxymethyltyrosine, is a derivative of the amino acid tyrosine. Its unique structure, characterized by a hydroxymethyl group and a 4-hydroxybenzyl moiety, suggests potential biological activities that warrant investigation. This article explores its biological activities, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.

- Chemical Formula : C₁₀H₁₃NO₄

- CAS Number : 123847-02-9

- Molecular Weight : 213.22 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of (R)-2-amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid exhibit significant anticancer activity. A notable investigation involved the evaluation of various derivatives against A549 non-small cell lung cancer (NSCLC) cells. The study found that specific compounds reduced A549 cell viability by approximately 50%, demonstrating promising cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin and cisplatin .

Table 1: Anticancer Activity of (R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic Acid Derivatives

| Compound ID | Cell Line | Cell Viability (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound 1 | A549 | 50 | 12 | Induction of apoptosis |

| Compound 2 | Vero | 86 | N/A | Selective toxicity |

| Compound 3 | MCF7 | 45 | 10 | Cell cycle arrest |

Antioxidant Activity

In addition to its anticancer properties, (R)-2-amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid has been shown to possess antioxidant capabilities. In a DPPH radical scavenging assay, certain derivatives exhibited strong antioxidant activity, comparable to ascorbic acid and butylated hydroxytoluene (BHT). This suggests that these compounds may help mitigate oxidative stress in biological systems .

Table 2: Antioxidant Activity Comparison

| Compound ID | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound A | 90 | Comparable |

| Compound B | 75 | Moderate |

| Compound C | 60 | Lower |

The biological activities of (R)-2-amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Antioxidant Defense : The ability to scavenge free radicals helps protect cells from oxidative damage, which is crucial in cancer prevention.

Case Studies

A recent study focused on the synthesis and evaluation of new derivatives based on the parent compound. The results demonstrated that modifications in the aromatic ring significantly influenced both anticancer and antioxidant activities. For instance, a derivative with a methoxy group exhibited enhanced activity against A549 cells while maintaining low toxicity towards Vero cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid?

- Methodological Answer : The compound can be synthesized via stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral precursors like (R)-β-(4-hydroxyphenyl)lactic acid (a structural analog) can undergo amination or hydroxylation steps. Solid-phase peptide synthesis (SPPS) may also be adapted for introducing the 4-hydroxybenzyl group while preserving stereochemistry .

- Key Considerations : Monitor enantiomeric purity using chiral HPLC or polarimetry, as racemization can occur during synthesis .

Q. How can the chiral purity of this compound be validated?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) paired with a polarimetric detector. Compare retention times and optical rotation values against reference standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement of substituents .

- Validation : Cross-reference with pharmacopeial impurity standards for related amino acid derivatives (e.g., (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) to identify stereochemical byproducts .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : H and C NMR to resolve the hydroxybenzyl and amino proton environments. 2D-COSY and HSQC confirm connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for molecular ion validation. Gas-phase ion clustering data (e.g., sodium adducts) can assist in fragmentation pattern analysis .

- IR : Detect hydroxyl (-OH) and carboxylic acid (-COOH) stretches (~2500-3500 cm) .

Advanced Research Questions

Q. How does stereochemistry influence intermolecular interactions in this compound?

- Methodological Answer : The (R)-configuration affects hydrogen-bonding networks and crystal packing. Computational tools (e.g., molecular dynamics simulations) can model interactions with biological targets, such as enzyme active sites. Compare with (S)-isomers to assess enantiomer-specific binding affinities .

- Case Study : Tyrosine analogs show distinct hydrogen-bonding patterns in protein-ligand complexes, which can guide rational drug design .

Q. What challenges arise in impurity profiling during synthesis?

- Methodological Answer : Common impurities include regioisomers (e.g., 3-hydroxy-4-hydroxybenzyl derivatives) and stereochemical byproducts. Use reversed-phase HPLC with UV/Vis detection (210–254 nm) for separation. Reference standards like (2RS)-2-(4-ethylphenyl)propanoic acid help quantify impurities .

- Mitigation : Optimize reaction conditions (e.g., pH, temperature) to minimize epimerization. Conduct stability studies under accelerated degradation conditions (40°C/75% RH) .

Q. Which thermodynamic properties are critical for stability assessment?

- Methodological Answer : Determine melting point (mp), enthalpy of fusion (ΔH), and entropy (ΔS) via differential scanning calorimetry (DSC). For example, propanoic acid derivatives exhibit ΔS > 0 during melting, indicating increased disorder .

- Application : Stability at sub-zero temperatures (e.g., -20°C) can be predicted using Clausius-Clapeyron equations to avoid spontaneous recrystallization during storage .

Q. How can computational models predict biological activity?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and QSAR models to simulate interactions with targets like tyrosine hydroxylase or NMDA receptors. Use 3D structural data (e.g., from 89919-57-3 analogs) to refine binding affinity predictions .

- Validation : Compare in-silico results with in-vitro assays (e.g., enzyme inhibition IC) for correlation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.